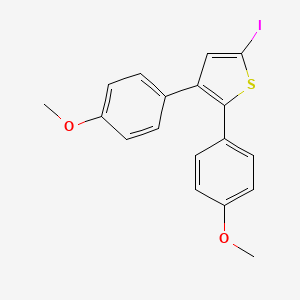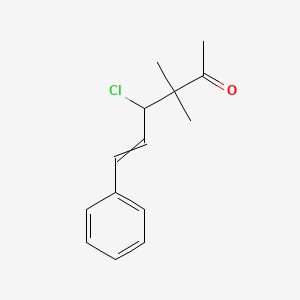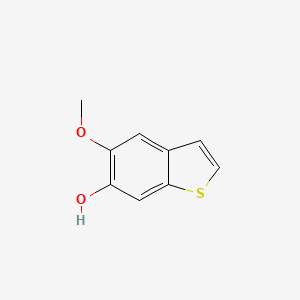
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide
Übersicht
Beschreibung
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with a methyl group at the 2-position, a nitro group at the 5-position, and a pyrimidinyl group at the N-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of 2-methylbenzoic acid to introduce the nitro group at the 5-position. This is followed by the formation of the benzamide core through an amide coupling reaction with pyrimidin-5-amine. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with Pd/C or iron powder with hydrochloric acid.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a base like triethylamine.
Major Products
Reduction: 2-methyl-5-amino-N-(pyrimidin-5-yl)benzamide.
Substitution: Halogenated derivatives such as 2-methyl-5-nitro-N-(5-bromopyrimidin-2-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the pyrimidinyl group can bind to specific enzymes or receptors, modulating their activity and resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-5-nitrobenzamide: Lacks the pyrimidinyl group, resulting in different biological activities.
5-nitro-N-(pyrimidin-5-yl)benzamide: Lacks the methyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide is unique due to the presence of both the nitro and pyrimidinyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C12H10N4O3 |
|---|---|
Molekulargewicht |
258.23 g/mol |
IUPAC-Name |
2-methyl-5-nitro-N-pyrimidin-5-ylbenzamide |
InChI |
InChI=1S/C12H10N4O3/c1-8-2-3-10(16(18)19)4-11(8)12(17)15-9-5-13-7-14-6-9/h2-7H,1H3,(H,15,17) |
InChI-Schlüssel |
PSBGCAWYJQGOBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

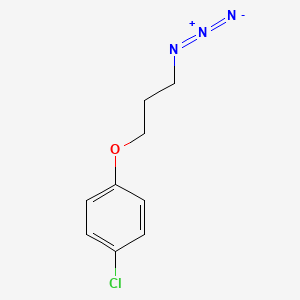

![1-{3-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}ethan-1-one](/img/structure/B8581099.png)

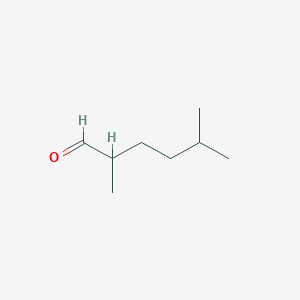




![Ethyl cyano{[(methanesulfonyl)oxy]imino}acetate](/img/structure/B8581169.png)
